molecular formula C10H12F3N B2698825 Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine CAS No. 940362-04-9

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B2698825
CAS No.: 940362-04-9
M. Wt: 203.208
InChI Key: MYZBEWWDJGNIRQ-UHFFFAOYSA-N
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Description

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzylamine
  • Ethylbenzylamine
  • 2-(Trifluoromethyl)phenethylamine

Uniqueness

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-5-3-4-6-9(8)10(11,12)13/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZBEWWDJGNIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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